molecular formula C18H16N2O2 B2807383 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 588674-26-4

1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2807383
CAS No.: 588674-26-4
M. Wt: 292.338
InChI Key: OJVQNMHGTRCERS-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a carbaldehyde functional group attached to the pyrazole ring

Scientific Research Applications

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Preparation Methods

The synthesis of 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .

Comparison with Similar Compounds

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting versatility in chemical reactions and applications.

Properties

IUPAC Name

1-benzyl-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-17-9-7-15(8-10-17)18-16(13-21)12-20(19-18)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVQNMHGTRCERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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